molecular formula C7H10N2O2S B1275683 Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate CAS No. 57332-78-2

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate

Cat. No. B1275683
CAS RN: 57332-78-2
M. Wt: 186.23 g/mol
InChI Key: XOBQIIBCIWMREU-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

Pd/C (10%, 1.00 g) is added to a solution of 2-hydroxyimino-3-oxo-butyric acid ethyl ester (62.8 mmol) in HCl (1.25 M in EtOH, 75 mL) and the mixture is stirred at RT under a hydrogen atmosphere (4 bar) for 48 h. After filtration through celite and removal of the solvents crude 2-amino-3-oxo-butyric acid ethyl ester hydrochloride is obtained which is dissolved in a mixture of water (220 mL), EtOH (30 mL) and conc HCl (37%, 2.5 mL). A solution of KSCN (49.9 mmol) in water (25 mL) is added and the mixture is stirred for 2 h at reflux. By cooling in an ice bath the desired product precipitates and is collected by filtration.
Name
Quantity
49.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
62.8 mmol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[C:5](=[N:9]O)[C:6](=O)[CH3:7])[CH3:2].[C:12]([S-:14])#[N:13].[K+]>Cl.O.CCO.[Pd]>[CH2:1]([O:3][C:4]([C:5]1[NH:9][C:12](=[S:14])[NH:13][C:6]=1[CH3:7])=[O:11])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
49.9 mmol
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
220 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
2.5 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
62.8 mmol
Type
reactant
Smiles
C(C)OC(C(C(C)=O)=NO)=O
Name
Quantity
75 mL
Type
solvent
Smiles
Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT under a hydrogen atmosphere (4 bar) for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
through celite and removal of the solvents crude 2-amino-3-oxo-butyric acid ethyl ester hydrochloride
CUSTOM
Type
CUSTOM
Details
is obtained which
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC(=O)C=1NC(NC1C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.